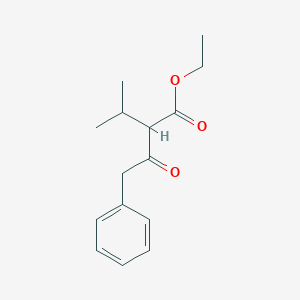

Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate, also known as this compound, is a useful research compound. Its molecular formula is C15H20O3 and its molecular weight is 248.32 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate (EIPB) is an organic compound that has garnered attention for its potential biological activities, particularly in the context of asymmetric synthesis and biocatalysis. This article aims to provide a detailed overview of the biological activity of EIPB, including its synthesis, enzymatic interactions, and applications in pharmaceuticals.

- Molecular Formula : C15H20O3

- Molecular Weight : 248.32 g/mol

- Purity : Typically around 95%.

Synthesis and Enzymatic Activity

EIPB is primarily synthesized through various methods, including microbial fermentation and chemical synthesis. One notable aspect of its synthesis involves the enantioselective reduction of related compounds, such as ethyl 2-oxo-4-phenylbutyrate (EOPB), which serves as a substrate for several enzymes.

Enzymatic Reduction

-

Microbial Enantioselective Reduction :

- Different microorganisms, including Saccharomyces cerevisiae and Kluyveromyces marxianus, have been employed to achieve high enantiomeric excess (ee) in the production of chiral intermediates from EIPB. For instance, S. cerevisiae has been shown to produce (S)-(+)-2-hydroxy-4-phenylbutanoate with over 92% ee.

- The use of immobilized yeast cells has optimized the asymmetric bioreduction process, achieving yields of up to 90% with enantiomeric excesses ranging from 96% to 99%.

-

Biocatalytic Systems :

- A recombinant E. coli strain has been developed for the scalable biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutanoate, achieving over 98.5% ee during the conversion process . This system highlights the potential for industrial applications due to its high catalytic efficiency and stability.

Case Studies and Research Findings

Several studies have investigated the biological activity of EIPB and its derivatives, focusing on their applications in pharmaceutical synthesis:

-

Chiral Intermediate Production :

- The production of (R)-2-hydroxy-4-phenylbutyric acid ethyl ester (HPBE), a crucial intermediate for angiotensin-converting enzyme inhibitors (ACEIs), was achieved through the highly selective asymmetric reduction of EOPB catalyzed by carbonyl reductase (CpCR). This process demonstrated a conversion rate of 98.3% with an ee of 99.9%, emphasizing the compound's relevance in drug development .

-

Catalytic Antibody Applications :

- Research has also explored the use of catalytic antibodies for the asymmetric synthesis of EIPB derivatives, achieving high conversion rates and enantiomeric excesses exceeding 99.9%. This approach indicates a promising avenue for synthesizing complex chiral molecules.

Biological Activity Overview

The biological activity of EIPB can be summarized as follows:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Synthesis of ACE Inhibitors

EIPB serves as an important intermediate in the synthesis of several ACE inhibitors, which are crucial for managing hypertension and heart failure. Notable ACE inhibitors derived from EIPB include lisinopril and benazepril. The compound's structure facilitates its conversion into various bioactive molecules through chemical modifications, making it a valuable precursor in drug development .

1.2 Chiral Precursor for Drug Synthesis

EIPB can be transformed into ethyl (R)-2-hydroxy-4-phenylbutyrate, a chiral precursor essential for synthesizing various anti-hypertensive drugs. This transformation is achieved through bioreduction processes utilizing microbial cultures such as Rhodotorula minuta and Candida holmii, which have demonstrated high enantiomeric excess in producing the desired product .

3.1 Microbial Reduction Studies

Recent studies have explored the microbial reduction of EIPB to produce (R)-EHPB, highlighting its potential as a therapeutic agent against hypertension. Using specific strains of yeast, researchers achieved high yields and enantiomeric excesses, showcasing the compound's versatility in biocatalysis .

3.2 Asymmetric Hydrogenation

EIPB has also been subjected to asymmetric hydrogenation using various catalysts, including Rh-diphosphine and Pt/Al₂O₃-cinchona systems. These methods have proven effective in producing enantiomerically pure compounds that are essential for pharmaceutical applications .

Case Studies and Research Findings

Case Study 1: Production of Ethyl (R)-2-Hydroxy-4-phenylbutanoate

In a study conducted by researchers at a leading university, EIPB was reduced using Rhodotorula minuta in an interface bioreactor setup. The process yielded (R)-EHPB with an enantiomeric excess of 95%, demonstrating the compound's potential as a chiral building block in drug synthesis .

Case Study 2: Development of New ACE Inhibitors

Research focusing on novel ACE inhibitors synthesized from EIPB has shown promising results in clinical trials for treating hypertension. The synthesized compounds exhibited enhanced efficacy compared to existing medications, highlighting the importance of EIPB in pharmaceutical innovation .

Propiedades

IUPAC Name |

ethyl 3-oxo-4-phenyl-2-propan-2-ylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-4-18-15(17)14(11(2)3)13(16)10-12-8-6-5-7-9-12/h5-9,11,14H,4,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLMIDTBEENEUNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)C(=O)CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176519-53-2 |

Source

|

| Record name | ethyl 3-oxo-4-phenyl-2-(propan-2-yl)butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.